S-(N-Phenethylthiocarbamoyl)-L-cysteine chemical structure and properties
S-(N-Phenethylthiocarbamoyl)-L-cysteine chemical structure and properties
Topic: S-(N-Phenethylthiocarbamoyl)-L-cysteine: Chemical Structure, Properties, and Technical Profiling Content Type: In-depth Technical Guide Audience: Researchers, Senior Scientists, and Drug Development Professionals
Executive Summary
S-(N-Phenethylthiocarbamoyl)-L-cysteine (PEITC-Cys) is a critical intermediate metabolite of Phenethyl Isothiocyanate (PEITC), a bioactive isothiocyanate derived from cruciferous vegetables like watercress. It represents the penultimate step in the mercapturic acid pathway, formed after the cleavage of glycine and glutamate from the initial glutathione conjugate.
For drug development professionals, PEITC-Cys is not merely an excretory product; it functions as a reversible carrier of PEITC. Unlike stable thiourea adducts formed with lysine residues, the dithiocarbamate linkage in PEITC-Cys is labile. Under physiological conditions, it can dissociate to release free PEITC, effectively acting as a "Trojan horse" that transports the bioactive isothiocyanate into cells or tissues that might otherwise be inaccessible, thereby extending the systemic half-life and therapeutic window of the parent compound.
Chemical Identity & Structure
PEITC-Cys is an N-substituted dithiocarbamate ester formed by the nucleophilic attack of the L-cysteine sulfhydryl group on the electrophilic central carbon of the PEITC isothiocyanate group.
| Property | Data |
| Chemical Name | S-(N-Phenethylthiocarbamoyl)-L-cysteine |
| Synonyms | PEITC-Cys; Phenethyl isothiocyanate-L-cysteine conjugate |
| Molecular Formula | C₁₂H₁₆N₂O₂S₂ |
| Molecular Weight | 284.40 g/mol |
| CAS Number | 144304-46-1 (Generic for PEITC-Cys conjugates; verify specific enantiomer availability) |
| Chirality | L-isomer (derived from L-Cysteine) |
| Functional Group | Dithiocarbamate (-NH-C(=S)-S-) |
| Solubility | Soluble in DMSO, Methanol, Ethanol; sparingly soluble in water (pH dependent) |
Structural Analysis
The molecule consists of a phenethyl group attached to a nitrogen atom, which is linked via a thiocarbonyl (C=S) to the sulfur atom of the cysteine backbone.
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Lability: The N-C(=S)-S linkage is chemically distinct from the stable amide bonds found in peptides. It is susceptible to hydrolysis and dissociation, particularly at alkaline pH (>7.5) and elevated temperatures.[1][2]
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Stereochemistry: The biological activity is strictly linked to the L-cysteine configuration, which is recognized by the transporters and enzymes of the mercapturic acid pathway.
Biosynthesis & Metabolic Pathway
Understanding the positioning of PEITC-Cys within the mercapturic acid pathway is essential for interpreting pharmacokinetic data. It is the direct precursor to the final urinary metabolite, PEITC-NAC.
Pathway Logic
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Entry: PEITC enters the cell and conjugates with Glutathione (GSH) via Glutathione S-Transferase (GST).
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Processing: The γ-glutamyl and glycine moieties are sequentially removed by GGT and cysteinylglycinase.
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Target Node: PEITC-Cys is formed.
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Fate: It is either acetylated by N-acetyltransferase (NAT) to form the mercapturic acid (PEITC-NAC) for excretion OR it dissociates back to free PEITC to exert biological effects.
Figure 1: The Mercapturic Acid Pathway illustrating the central role of PEITC-Cys and its reversible dissociation back to the parent isothiocyanate.
Synthesis Protocol
Objective: Synthesize high-purity S-(N-Phenethylthiocarbamoyl)-L-cysteine standard for analytical calibration or biological assays.
Principle: The reaction exploits the nucleophilicity of the cysteine thiol toward the electrophilic carbon of the isothiocyanate. Unlike lysine conjugation (which requires high pH), this reaction proceeds efficiently at near-neutral pH, minimizing spontaneous hydrolysis.
Materials
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Phenethyl isothiocyanate (PEITC) (≥98% purity)
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L-Cysteine hydrochloride monohydrate
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Sodium Phosphate Buffer (50 mM, pH 6.6)
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Ethanol (Absolute)
Step-by-Step Methodology
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Preparation: Dissolve 1.2 equivalents of L-Cysteine (e.g., 145 mg, 1.2 mmol) in 10 mL of 50 mM Sodium Phosphate buffer (pH 6.6). Ensure complete dissolution.
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Reaction: Dissolve 1.0 equivalent of PEITC (e.g., 163 mg, 1.0 mmol) in 10 mL of Ethanol.
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Mixing: Dropwise add the PEITC solution to the stirring L-Cysteine solution at Room Temperature (20-25°C).
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Incubation: Stir the mixture for 60 minutes . The solution may become heterogeneous as the conjugate forms.
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Work-up:
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Remove ethanol under reduced pressure (Rotary Evaporator, <40°C).
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Wash the remaining aqueous phase with Hexane (2 x 10 mL) to remove unreacted PEITC.
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Acidify the aqueous phase to pH ~3.0 using 1M HCl (carefully, as low pH stabilizes the conjugate but extreme acid can degrade it).
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Extract the product with Ethyl Acetate (3 x 15 mL).
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Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
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Storage: Store as a white powder at -20°C . Critical: Avoid repeated freeze-thaw cycles and alkaline buffers.
Analytical Profiling (LC-MS/MS)
Quantification of PEITC-Cys in biological matrices (plasma/urine) requires sensitive LC-MS/MS methods due to the compound's polarity and thermal instability.
Instrument: Triple Quadrupole Mass Spectrometer (e.g., Agilent 6400 series or Sciex QTRAP). Ionization: Electrospray Ionization (ESI) in Positive Mode .
Chromatographic Conditions
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Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).
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Mobile Phase A: Water + 0.1% Formic Acid.[2]
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Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[2]
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Gradient: 5% B to 95% B over 5-8 minutes.
MS/MS Transition Parameters
The fragmentation typically involves the cleavage of the dithiocarbamate bond or neutral loss of the cysteine moiety.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Type | Mechanism |
| PEITC-Cys | 285.1 [M+H]⁺ | 164.1 | Quantifier | Loss of Cysteine moiety (Cleavage at N-C bond) |
| PEITC-Cys | 285.1 [M+H]⁺ | 122.0 | Qualifier | Formation of Cysteine fragment |
| PEITC-Cys | 285.1 [M+H]⁺ | 105.1 | Qualifier | Phenethyl fragment (Tropylium ion) |
Note: Transition energies (Collision Energy) must be optimized per instrument, typically ranging from 10-25 eV.
Biological Properties & "Expertise" Insights
The "Trojan Horse" Mechanism
While PEITC-NAC (mercapturic acid) is the primary excretion product, PEITC-Cys plays a more active pharmacological role. Research indicates that dithiocarbamate conjugates are reversible .
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Intracellular Release: Upon entering cells (potentially via amino acid transporters), the cytosolic pH (7.2–7.4) favors the equilibrium towards dissociation, releasing free PEITC.
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GSH Depletion: The reformation of PEITC consumes intracellular GSH, driving oxidative stress (ROS generation) specifically in cancer cells that are already under oxidative stress. This mechanism is distinct from direct alkylation.
Stability Warning
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pH Sensitivity: PEITC-Cys is stable at pH < 6.0. At pH > 7.5, the half-life decreases significantly (minutes to hours).
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Sample Handling: Biological samples (urine/plasma) must be acidified (e.g., with acetic acid) immediately upon collection to prevent the artificial degradation of PEITC-Cys back to PEITC, which would skew pharmacokinetic data.
References
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Conaway, C. C., et al. (2002). Inhibition of benzo(a)pyrene-induced lung tumorigenesis in A/J mice by dietary N-acetylcysteine conjugates of benzyl and phenethyl isothiocyanates. Cancer Research. Link
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Kassie, F., et al. (2010). Inhibition of lung carcinogenesis and critical cancer-related signaling pathways by N-acetyl-S-(N-2-phenethylthiocarbamoyl)-L-cysteine. Carcinogenesis.[4] Link
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Chiao, J. W., et al. (2000). Modulation of growth of human prostate cancer cells by the N-acetylcysteine conjugate of phenethyl isothiocyanate. International Journal of Oncology. Link
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Baillie, T. A., & Slatter, J. G. (1991). Glutathione: A vehicle for the transport of chemically reactive metabolites in vivo. Accounts of Chemical Research.[1] Link
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LKT Laboratories. (n.d.). S-(N-Phenethylthiocarbamoyl)-L-cysteine Product Datasheet.Link
Sources
- 1. agilent.com [agilent.com]
- 2. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 3. Naturally Derived Phenethyl Isothiocyanate Modulates Induction of Oxidative Stress via Its N-Acetylated Cysteine Conjugated form in Malignant Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phenethyl Isothiocyanate: A comprehensive review of anti-cancer mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
